molecular formula C10H14N2O2S B8295851 2-amino-N-cyclobutylbenzenesulfonamide

2-amino-N-cyclobutylbenzenesulfonamide

Cat. No. B8295851
M. Wt: 226.30 g/mol
InChI Key: AENMQFPEVXTSEI-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of N-cyclobutyl-2-nitrobenzenesulfonamide (7 g, 27.3 mmol) in methanol (100 mL) was added palladium on carbon (10%). The mixture was stirred under an atmosphere of hydrogen for 12 hours. The catalyst was removed by filtration and the filtrate was evaporated to afford the product 2-amino-N-cyclobutylbenzenesulfonamide (6 g, yield 97.1%). 1H NMR (400 MHz, CDCl3) δ ppm 7.68-7.71 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.27-7.33 (m, 1H), 6.74-6.82 (m, 2H), 5.30 (s, 1H), 5.08 (s, 2H), 3.70-3.73 (m, 1H), 1.96-2.04 (m, 2H), 1.67-1.75 (m, 2H), 1.48-1.62 (m, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:5][S:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)(=[O:8])=[O:7])[CH2:4][CH2:3][CH2:2]1>CO.[Pd]>[NH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[S:6]([NH:5][CH:1]1[CH2:4][CH2:3][CH2:2]1)(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(CCC1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 97.1%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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